4-(Ethylsulfonyl)-3-(p-tolyl)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O2S |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
4-ethylsulfonyl-5-(4-methylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C12H14N2O2S/c1-3-17(15,16)11-8-13-14-12(11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,13,14) |
InChI Key |
ZNILASZIXZIVTI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethylsulfonyl 3 P Tolyl 1h Pyrazole and Analogues
Foundational Approaches to Pyrazole (B372694) Ring Synthesis
The construction of the pyrazole ring is the initial and most critical step. Several classical and modern synthetic methods are available, each offering distinct advantages in terms of regioselectivity, substrate scope, and reaction conditions.
Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Compounds and Derivatives
The most classic and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgyoutube.com This reaction proceeds by the initial formation of an imine with one carbonyl group, followed by an enamine formation with the second carbonyl, and subsequent cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com The versatility of this method is enhanced by the commercial availability of a wide range of both hydrazine and 1,3-dicarbonyl precursors. acs.org
The reaction can be performed by simply mixing the hydrazine and the 1,3-dicarbonyl compound, often resulting in high yields of the stable aromatic product. youtube.com For example, 3,5-dimethyl-1H-pyrazole is synthesized quantitatively by the exothermic reaction of pentane-2,4-dione with hydrazine hydrate (B1144303) in methanol. nih.gov
A significant challenge in the Knorr synthesis, particularly with substituted hydrazines like methylhydrazine, is the potential formation of two regioisomers. beilstein-journals.orgnih.gov However, strategies have been developed to overcome this, including the use of β-aminoacrolein and β-aminovinylketones as substrates. nih.gov Furthermore, multicomponent reaction (MCR) strategies have expanded the scope of this method. For instance, 1,3-dicarbonyl compounds can be generated in situ from enolates and carboxylic acid chlorides, which then react with hydrazines in a one-pot process to form pyrazoles. beilstein-journals.orgnih.gov
| Precursors | Key Features | Reference(s) |
| 1,3-Dicarbonyls + Hydrazines | Classic Knorr synthesis; high yields. | beilstein-journals.orgyoutube.com |
| Pentane-2,4-dione + Hydrazine Hydrate | Quantitative synthesis of 3,5-dimethyl-1H-pyrazole. | nih.gov |
| Enolates + Acid Chlorides + Hydrazines | In situ generation of 1,3-dicarbonyls in a one-pot process. | beilstein-journals.orgnih.gov |
| β-Ketoesters + Hydrazine (SmCl₃ catalyzed) | Lewis acid catalysis accelerates the reaction. | nih.gov |
| 1,3-Dicarbonyls + DMF-DMA + Hydrazines | One-pot process via enaminone intermediates. | beilstein-journals.orgnih.gov |
1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis
The 1,3-dipolar cycloaddition is another powerful and versatile method for constructing the pyrazole ring system. nih.gov This approach typically involves the reaction of a dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, which is usually an alkyne or an alkene equivalent. acs.orgnih.gov While highly effective, this method has historically been considered secondary for preparative purposes due to the need to handle potentially toxic and explosive diazo compounds. acs.org
Modern advancements have led to the development of one-pot procedures where the diazo compounds are generated in situ from more stable precursors like aldehydes, mitigating handling risks. acs.org For example, diazo compounds generated from various aldehydes react regioselectively with monosubstituted alkynes to provide 3,5-disubstituted pyrazoles. acs.org Similarly, ethyl diazoacetate can react with alkynes in an aqueous micellar environment to form pyrazoles, with the reaction being pH-dependent. researchgate.net
Nitrile imines, often generated in situ from hydrazonyl chlorides, are also common dipoles. They can undergo cycloaddition with various dipolarophiles, including alkyne surrogates like α-bromocinnamaldehyde, to produce polysubstituted pyrazoles with complete regiochemical control. nih.gov
| Dipole (Precursor) | Dipolarophile | Key Features | Reference(s) |
| Diazo Compounds (from Aldehydes) | Monosubstituted Alkynes | One-pot, convergent method for 3,5-disubstituted pyrazoles. | acs.org |
| Ethyl Diazoacetate | Alkynes | Reaction in aqueous micellar environment; pH-dependent. | researchgate.net |
| Nitrile Imines (from Hydrazonyl Chlorides) | α-Bromocinnamaldehyde | Use of an alkyne surrogate; complete regioselectivity. | nih.gov |
| Nitrile Imines | Ninhydrin-derived Carbonates | Provides a wide scope of 1,3,5-trisubstituted pyrazoles in high yields. | rsc.org |
Transition Metal-Catalyzed Synthetic Routes to Pyrazoles
Transition metal catalysis has emerged as a sophisticated tool for pyrazole synthesis, offering novel pathways with high efficiency and regioselectivity. rsc.org These methods often involve C-H functionalization or cross-coupling reactions, providing access to a wide range of functionalized pyrazoles in a single step from pre-functionalized starting materials. rsc.org
Various metals have been employed to catalyze pyrazole formation:
Rhodium-catalyzed reactions of hydrazines with alkynes proceed via a cascade involving C-N bond cleavage and intramolecular cyclization. organic-chemistry.org
Iron-catalyzed reactions of diarylhydrazones with vicinal diols allow for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles. organic-chemistry.orgrsc.org
Copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides substituted pyrazoles with high regioselectivity, using air as a green oxidant. organic-chemistry.org
Palladium-catalyzed Suzuki reactions are used to couple pyrazole boronic acid esters with aryl halides, a key step in synthesizing complex pyrazole-containing molecules. google.com
These methods often operate under mild conditions and tolerate a broad scope of substrates and functional groups. rsc.orgrsc.org
| Catalyst | Reactants | Product Type | Reference(s) |
| Rhodium | Hydrazines + Alkynes | Highly substituted pyrazoles | organic-chemistry.org |
| Iron | Diarylhydrazones + Vicinal Diols | 1,3- and 1,3,5-substituted pyrazoles | organic-chemistry.org |
| Copper (Cu₂O) | N,N-disubstituted hydrazines + Alkynoates | Substituted pyrazoles | organic-chemistry.org |
| Palladium (Pd(OAc)₂) | Aryl-sulfonylpyrazoles + Alkenes | ortho-Alkenylated pyrazoles (C-H activation) | rsc.org |
| Cerium | Vicinal Diols + Hydrazones | 1,3-di- and 1,3,5-trisubstituted pyrazoles | rsc.org |
Strategies for Introducing Sulfonyl and p-Tolyl Moieties
To synthesize the target compound, 4-(Ethylsulfonyl)-3-(p-tolyl)-1H-pyrazole, the p-tolyl group must be incorporated at the C3 position and the ethylsulfonyl group at the C4 position. The p-tolyl group can be introduced by starting with a 1,3-dicarbonyl precursor that already contains this moiety, such as 1-(p-tolyl)butane-1,3-dione, and reacting it with hydrazine. The ethylsulfonyl group is typically introduced after the pyrazole ring has been formed.
Sulfonylation Methods for Pyrazole Derivatives
The introduction of a sulfonyl group onto a pre-formed pyrazole ring is a key functionalization step. This can be achieved through several methods, with direct sulfonylation being a common and efficient approach.
Direct Sulfonylation Reactions
Direct sulfonylation involves the electrophilic substitution of a hydrogen atom on the pyrazole ring with a sulfonyl group. The C4 position of the pyrazole ring is electron-rich and thus susceptible to such electrophilic attack.
A well-established method for the sulfonylation of pyrazoles involves using chlorosulfonic acid. nih.govacs.org In a typical procedure, the pyrazole derivative is treated with chlorosulfonic acid, often in a solvent like chloroform, to form an intermediate pyrazole-4-sulfonyl chloride. nih.govacs.org This intermediate can then be reacted with a suitable nucleophile or further modified. For example, subsequent treatment with thionyl chloride can ensure the complete conversion to the sulfonyl chloride. nih.gov
More recent methods have focused on greener and more efficient conditions. An electrochemical/iodine dual-catalyzed approach has been developed for the direct sulfonylation of pyrazolones with sodium sulfinates, which proceeds under external oxidant-free conditions and shows excellent functional group tolerance. researchgate.net
| Reagents | Substrate | Conditions | Key Features | Reference(s) |
| Chlorosulfonic Acid, Thionyl Chloride | 3,5-dimethyl-1H-pyrazole | Chloroform, 60 °C | Forms pyrazole-4-sulfonyl chloride intermediate. | nih.govacs.org |
| Sodium Sulfinates, NH₄I | Pyrazolones | Electrochemical, CH₃CN/H₂O, rt | External oxidant-free, good to excellent yields. | researchgate.net |
Synthesis via Pyrazole Sulfonyl Chlorides
A common and effective method for introducing a sulfonyl group is through the use of a pyrazole-4-sulfonyl chloride intermediate. These reactive intermediates can then be converted to the desired ethylsulfonyl group.
One convenient two-step method for obtaining a variety of pyrazole-4-sulfonyl chlorides begins with 2-(benzylthio)malonaldehyde. nih.govscispace.com This process involves the cyclization of the starting material with substituted hydrazines, followed by an oxidative chlorination step that selectively transforms the benzylthio group into a sulfonyl chloride. researchgate.net This approach is suitable for multi-gram synthesis of diverse pyrazole-containing sulfonyl chlorides. nih.govscispace.com
Another approach involves the direct sulfonylation of a pre-formed pyrazole ring. For instance, 3,5-dimethyl-1H-pyrazole can be treated with chlorosulfonic acid in chloroform. nih.gov The reaction mixture is heated, and subsequent treatment with thionyl chloride yields the corresponding pyrazole-4-sulfonyl chloride. nih.gov The resulting sulfonyl chloride can then be reacted with a suitable nucleophile to generate various sulfonamides and, by extension, sulfones. nih.govacs.org
Organometallic reagents can also be employed. A method using 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) reacts with aryl- and heteroarylzinc reagents to produce sulfonyl chlorides in situ, which can then be converted to sulfonamides. acs.org This method has been successfully applied to pyrazole substrates. acs.org
Table 1: Selected Methods for Pyrazole-4-Sulfonyl Chloride Synthesis
| Starting Material | Reagents | Key Features | Reference |
|---|---|---|---|
| 2-(Benzylthio)malonaldehyde | 1. Hydrazines 2. Oxidative Chlorination | Convenient, two-step, multi-gram scale | nih.gov, scispace.com |
| 3,5-Dimethyl-1H-pyrazole | 1. Chlorosulfonic acid, Chloroform 2. Thionyl chloride | Direct sulfonylation of pyrazole ring | nih.gov |
Transition Metal-Free Approaches for Sulfonated Pyrazoles
Recent advancements in organic synthesis have led to the development of transition metal-free methods for the construction of sulfonated pyrazoles, offering milder and more environmentally friendly alternatives.
A notable de novo synthesis involves the reaction of sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates. nih.govacs.org This method proceeds under mild, room temperature conditions and allows for the construction of pyrazoles bearing two different sulfonyl groups in a single step. nih.govacs.orgacs.org The process is characterized by its simplicity and the diversity of substituents that can be incorporated into the pyrazole product. acs.org Molecular iodine is used to promote the reaction. acs.org
Another transition metal-free approach is the tandem C(sp²)−H sulfonylation and pyrazole annulation cascade. researchgate.net This reaction utilizes readily available N,N-dimethyl enaminones and sulfonyl hydrazines, catalyzed by molecular iodine in the presence of TBHP and NaHCO3 at room temperature. researchgate.net This provides a practical route to 4-sulfonyl pyrazoles without the need for any transition metal catalysts. researchgate.net
Furthermore, a [3+2] cycloaddition reaction between a sulfonyl hydrazone and benzyl (B1604629) acrylate (B77674) has been reported for the synthesis of pyrazoles under transition-metal-free conditions, offering good functional group compatibility. rsc.org
Table 2: Transition Metal-Free Syntheses of Sulfonated Pyrazoles
| Reactants | Catalyst/Promoter | Key Features | Reference |
|---|---|---|---|
| Sulfonyl hydrazides, 1,3-diketones, Sodium sulfinates | Molecular Iodine | Room temperature, one-step synthesis | nih.gov, acs.org, acs.org |
| N,N-Dimethyl enaminones, Sulfonyl hydrazines | I₂, TBHP, NaHCO₃ | Tandem C-H sulfonylation/annulation | researchgate.net |
Methods for p-Tolyl Group Incorporation
The introduction of the p-tolyl moiety at the C3 position of the pyrazole ring is another key synthetic challenge. This can be achieved through various strategies, including the use of p-tolyl-containing starting materials or through cross-coupling reactions.
Utilization of p-Tolyl Hydrazine Derivatives
A classical and widely used method for constructing the pyrazole ring is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.commdpi.com To incorporate a p-tolyl group, p-tolyl hydrazine or its derivatives are often used as the nitrogen source.
For example, the reaction of a substituted acetophenone (B1666503) with a substituted phenyl hydrazine, such as p-tolyl hydrazine, in the presence of glacial acetic acid can yield the corresponding acetophenone phenylhydrazone. wisdomlib.org This intermediate can then undergo cyclization to form the pyrazole ring. wisdomlib.org Similarly, the condensation of α,β-ethylenic ketones with arylhydrazines, including those with a tolyl group, can lead to the formation of pyrazolines, which are then oxidized to pyrazoles. mdpi.comnih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are well-suited for attaching a p-tolyl group to a pre-formed pyrazole ring. libretexts.org
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate, is a prominent example. libretexts.org In this context, a halogenated pyrazole (e.g., 3-bromo- (B131339) or 3-iodopyrazole) can be coupled with a p-tolylboronic acid or its ester in the presence of a palladium catalyst and a base to yield the 3-(p-tolyl)pyrazole derivative. These reactions are known for their high functional group tolerance. libretexts.orgnih.gov
The Stille coupling, which uses organotin reagents, is another viable method. For instance, a 5-tributylstannyl-4-fluoropyrazole has been successfully coupled with aryl iodides in the presence of a palladium catalyst. nih.gov A similar strategy could be employed by coupling a 3-stannylpyrazole with a p-tolyl halide.
Cyclization with p-Tolyl-Substituted Precursors
An alternative to post-modification is the use of precursors that already contain the p-tolyl group in a cyclization reaction to form the pyrazole ring.
One such method involves the reaction of N′-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate, catalyzed by silver, to produce 5-aryl-3-trifluoromethyl pyrazoles. mdpi.com By selecting a precursor where the aryl group is p-tolyl, this moiety can be directly incorporated.
Another strategy is the cyclocondensation of acetylenic ketones with hydrazine derivatives. mdpi.com The reaction of a p-tolyl-substituted acetylenic ketone with hydrazine would lead to the formation of a pyrazole with a p-tolyl group at either the C3 or C5 position, depending on the regioselectivity of the cyclization. mdpi.com
A specific example is the synthesis of ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate, which starts from the precursor ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate. nih.gov This demonstrates the use of a p-tolyl-substituted pyrazole as a building block for further functionalization.
Specific Synthetic Pathways for this compound
While a direct, one-pot synthesis for this compound is not explicitly detailed in the surveyed literature, a plausible synthetic route can be constructed by combining the methodologies described above. Two potential pathways are outlined below.
Pathway A: Cyclization followed by Sulfonylation
Formation of 3-(p-tolyl)-1H-pyrazole: This intermediate can be synthesized via the Knorr pyrazole synthesis. The condensation of a β-ketoester, such as ethyl benzoylacetate, with p-tolylhydrazine would yield the desired 3-(p-tolyl)-1H-pyrazole derivative.
Sulfonylation at C4: The resulting 3-(p-tolyl)-1H-pyrazole can then be subjected to sulfonation. A transition-metal-free approach, such as reaction with an ethylsulfonyl-containing reagent in the presence of an iodine catalyst, could be employed. researchgate.net Alternatively, a more classical approach would involve chlorosulfonation at the C4 position using chlorosulfonic acid, followed by reaction with a suitable ethylating agent or reduction and subsequent ethylation to form the ethylsulfonyl group. nih.gov
Pathway B: Construction from Sulfonated and Tolyl-Containing Precursors
Synthesis of a p-Tolyl-β-diketone: A Claisen condensation between ethyl acetate (B1210297) and p-tolyl methyl ketone would produce a p-tolyl-substituted 1,3-diketone.
Cyclization with a Sulfonyl Hydrazide: The resulting diketone could then be reacted with an ethylsulfonyl hydrazide. This reaction, potentially under transition-metal-free conditions, would directly construct the this compound ring in a single cyclization step. nih.govacs.org The regioselectivity of the cyclization would be a critical factor in this approach.
These proposed pathways leverage established synthetic transformations in pyrazole chemistry to provide a logical framework for the synthesis of the target compound, this compound.
Multi-Step Synthesis Design and Optimization
The synthesis of this compound is a multi-step process that requires careful design and optimization of each stage to ensure a high yield and purity of the final product. A logical and commonly employed synthetic route involves the initial formation of a pyrazole core, followed by functionalization at the 4-position.
A plausible and efficient pathway begins with the synthesis of a 3-(p-tolyl)-1H-pyrazole intermediate. This is often achieved through the condensation reaction of a β-diketone with a hydrazine derivative, a classic method for forming the pyrazole ring. acs.orgnih.gov Specifically, a precursor containing the p-tolyl group, such as 1-(p-tolyl)butane-1,3-dione, can be reacted with hydrazine hydrate.
The subsequent and crucial steps involve the introduction of the ethylsulfonyl group at the 4-position of the pyrazole ring. This is typically not a single-step reaction but involves the introduction of a thioether group, which is then oxidized to the desired sulfone. beilstein-journals.orgrsc.org
Step 1: Halogenation of the Pyrazole Ring The first step in functionalizing the 4-position is often to introduce a halogen, typically bromine, to create a reactive site. This makes the subsequent nucleophilic substitution possible.
Step 2: Thioether Formation The halogenated pyrazole intermediate is then reacted with an ethylthiolate source, such as sodium ethanethiolate, to introduce the ethylthio group (-S-CH₂CH₃) onto the pyrazole ring via a nucleophilic substitution reaction.
Step 3: Oxidation of the Thioether The final key transformation is the oxidation of the ethylthio group to an ethylsulfonyl group (-SO₂-CH₂CH₃). This oxidation is a critical step that must be carefully controlled. Common and effective oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). google.comorganic-chemistry.org The reaction typically proceeds through a sulfoxide (B87167) intermediate before reaching the fully oxidized sulfone. beilstein-journals.org The use of hydrogen peroxide is often favored as it is an environmentally benign reagent. organic-chemistry.org
The table below outlines a representative multi-step synthesis for this compound.
Table 1: Multi-Step Synthesis of this compound
| Step | Reaction | Key Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Pyrazole Ring Formation | 1-(p-tolyl)butane-1,3-dione, Hydrazine Hydrate (NH₂NH₂·H₂O), Ethanol, Reflux | To construct the core 3-(p-tolyl)-1H-pyrazole structure. |
| 2 | C4-Halogenation | 3-(p-tolyl)-1H-pyrazole, N-Bromosuccinimide (NBS), CCl₄, Room Temperature | To introduce a bromine atom at the 4-position, activating it for substitution. |
| 3 | Thioether Synthesis | 4-Bromo-3-(p-tolyl)-1H-pyrazole, Sodium ethanethiolate (NaSEt), DMF | To install the ethylthio group at the 4-position via nucleophilic substitution. |
| 4 | Thioether Oxidation | 4-(Ethylthio)-3-(p-tolyl)-1H-pyrazole, Hydrogen Peroxide (H₂O₂), Acetic Acid | To oxidize the thioether to the target ethylsulfonyl group. |
Optimization of this synthetic sequence involves several considerations. For the pyrazole formation, reaction time and temperature are monitored to maximize yield. In the oxidation step, the stoichiometry of the oxidizing agent is crucial; using an excess can lead to unwanted side reactions, while an insufficient amount may result in incomplete oxidation, leaving the sulfoxide as a major impurity. beilstein-journals.org The choice of solvent can also significantly impact reaction rates and selectivity.
Alternative strategies, such as direct C-H sulfonylation of the pyrazole ring, have been developed for related compounds. mdpi.com These methods can offer a more direct route, potentially reducing the number of synthetic steps. For instance, some protocols utilize sulfonyl hydrazines in the presence of an oxidizing system to directly install a sulfonyl group onto an enaminone precursor, forming the sulfonylated pyrazole in a single cyclization step. mdpi.comsci-hub.se However, controlling the regioselectivity to ensure functionalization at the C4 position is a key challenge in such approaches.
Purification and Characterization Techniques
Following synthesis, the crude product must be purified and its chemical identity and purity confirmed through various analytical techniques.
Purification The purification of pyrazole derivatives like this compound typically employs one or more standard laboratory methods:
Recrystallization : This is a common and effective method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. Suitable solvents for pyrazoles often include ethanol, methanol, or ethyl acetate, sometimes in combination with an anti-solvent like water or hexane (B92381) to induce precipitation. researchgate.netijtsrd.com
Column Chromatography : For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. A solvent system (eluent) of appropriate polarity is used to pass the mixture through a column packed with silica gel. The components of the mixture separate based on their differential adsorption to the silica. For basic compounds like pyrazoles, the silica gel may be deactivated with a small amount of a base like triethylamine (B128534) to prevent the compound from irreversibly binding to the acidic silica. researchgate.net
Acid-Base Extraction : Given the presence of the basic pyrazole ring, purification can sometimes be achieved by dissolving the crude product in an organic solvent and washing it with an acidic aqueous solution. The pyrazole is protonated and moves to the aqueous layer. The layers are separated, and the aqueous layer is then basified to precipitate the pure pyrazole, which can be recovered by filtration or extraction. google.com
Characterization Once purified, the structure and identity of this compound are confirmed using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. nih.gov The ¹H NMR spectrum would be expected to show distinct signals for the protons of the p-tolyl group (a singlet for the methyl protons and a set of doublets for the aromatic protons), the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), and a characteristic broad singlet for the N-H proton of the pyrazole ring. nih.gov The ¹³C NMR spectrum would complement this by showing characteristic resonances for all the carbon atoms in the molecule, including those in the pyrazole ring and the sulfonyl group. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in the molecule. researchgate.netresearchgate.net The spectrum of this compound would be expected to display characteristic absorption bands. Key signals would include a broad band for the N-H stretch, aromatic C-H stretching, and, most significantly, two strong, sharp absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfone (S=O) group. nih.gov
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its identity. nih.govnih.gov The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular mass of C₁₂H₁₄N₂O₂S.
The table below summarizes the expected data from these characterization techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data / Characteristic Signals |
|---|---|
| ¹H NMR | - Signal for pyrazole N-H proton (broad singlet).- Signals for p-tolyl aromatic protons (AA'BB' system, two doublets).- Signal for p-tolyl methyl protons (singlet, ~2.4 ppm).- Signals for ethyl group protons (quartet for -CH₂- and triplet for -CH₃-). |
| ¹³C NMR | - Resonances for pyrazole ring carbons.- Resonances for p-tolyl aromatic and methyl carbons.- Resonances for ethyl group carbons. |
| FTIR (cm⁻¹) | - N-H stretching (~3200-3400 cm⁻¹, broad).- Aromatic C-H stretching (~3000-3100 cm⁻¹).- Aliphatic C-H stretching (~2850-2960 cm⁻¹).- C=N and C=C stretching (in the aromatic/heterocyclic region).- Asymmetric SO₂ stretching (~1300-1350 cm⁻¹, strong).- Symmetric SO₂ stretching (~1120-1160 cm⁻¹, strong). |
| Mass Spec (MS) | - Molecular Ion Peak [M]⁺ or [M+H]⁺ corresponding to the molecular formula C₁₂H₁₄N₂O₂S. |
In Vitro Biological Activity and Mechanistic Investigations
Exploration of Enzyme Inhibition Profiles (In Vitro)
Kinase Inhibition (In Vitro)
Specific data on the inhibitory effects of 4-(Ethylsulfonyl)-3-(p-tolyl)-1H-pyrazole on Aurora-A kinase and tyrosine kinases are not present in the available scientific literature.
The inhibitory activity of this compound against Aurora-A kinase has not been reported in the searched scientific databases. The Aurora kinase family are crucial regulators of mitosis, and their inhibition is a target for anticancer therapies. nih.gov While some pyrazole-containing compounds, such as tozasertib, have been identified as Aurora kinase inhibitors, this specific compound has not been evaluated. nih.gov
There is no available information on the in vitro tyrosine kinase inhibitory activity of this compound. Pyrazole (B372694) derivatives have been investigated as inhibitors of various tyrosine kinases, such as lymphocyte-specific kinase (Lck), but data for the requested compound is absent. nih.gov
Evaluation of Cell-Based Activities (In Vitro)
No public data available for this compound.
of this compound
Following a comprehensive review of scientific literature and available data, no specific in vitro biological activity or mechanistic studies were found for the chemical compound This compound .
Extensive searches were conducted to identify research pertaining to the cytotoxic, antimicrobial, and anti-inflammatory effects of this specific pyrazole derivative. However, the search did not yield any publications or data related to its activity against the specified cell lines or microorganisms, nor any investigations into its potential mechanisms of action such as cell cycle arrest, tubulin polymerization inhibition, or apoptosis induction.
The scientific community has explored the biological potential of numerous other pyrazole derivatives, which have shown a wide range of activities. For instance, various substituted pyrazoles have been investigated for their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. These studies often involve screening against a panel of cancer cell lines, bacteria, and fungi, as well as mechanistic assays to understand their mode of action.
Despite the broad interest in the pyrazole scaffold in medicinal chemistry, it appears that This compound has not been a specific subject of published biological research within the scope of the requested outline. Therefore, no data tables or detailed research findings for this particular compound can be provided.
Antioxidant Activity (In Vitro Assays)
The pyrazole nucleus is a recognized pharmacophore that contributes to the antioxidant potential of various synthetic compounds. nih.govrsc.org In vitro assays are crucial for determining the radical scavenging capabilities of these molecules. Standard methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, which measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. rsc.org
Studies on pyrazole-based sulfonamide derivatives have demonstrated moderate to excellent antioxidant activity in the DPPH assay when compared to the standard, ascorbic acid. nih.gov The presence of a sulfonamide group, structurally related to the ethylsulfonyl moiety in the title compound, appears to contribute to this activity. Similarly, extensive research on pyrazolone (B3327878) derivatives, which share the core pyrazole ring, has revealed potent antiradical activity. For instance, a series of pyrazolone analogues showed significant DPPH radical scavenging ability, with some compounds bearing a catechol moiety exhibiting IC₅₀ values in the low micromolar range. rsc.orgrsc.org This suggests that the pyrazole scaffold itself is a key contributor to antioxidant potential.
Table 1: DPPH Radical Scavenging Activity of Related Pyrazole Compounds This table presents data for structurally related compounds to infer the potential activity of this compound.
| Compound Type | Specific Analogue | DPPH Scavenging IC₅₀ (µM) | Reference |
|---|---|---|---|
| Pyrazolone Derivative | Analogue with Catechol Moiety | 2.6 | rsc.orgrsc.org |
| Pyrazolone Derivative | General Range for Series | 2.6 - 7.8 | rsc.orgrsc.org |
| Bipyrazole Derivative | Compound XI | ~100 (19% scavenging at 10⁻⁴ M) | nih.gov |
Neuroprotective Activity (e.g., against 6-OHDA-induced neurotoxicity in SH-SY5Y cells)
The potential neuroprotective effects of pyrazole derivatives are a significant area of investigation, particularly in models of Parkinson's disease (PD). The neurotoxin 6-hydroxydopamine (6-OHDA) is commonly used to induce dopaminergic neuron damage in cell lines like the human neuroblastoma SH-SY5Y, mimicking the oxidative stress and cell death seen in PD. nih.govnih.gov
Research into a series of 2-pyrazoline (B94618) derivatives has shown that compounds featuring a 4-methylsulfonylphenyl substituent are particularly effective at conferring neuroprotection. nih.gov In a 6-OHDA-induced neurotoxicity model using PC-12 cells, these specific derivatives significantly increased cell viability compared to the toxin-treated control group. nih.gov This finding is highly relevant, as the ethylsulfonyl group in this compound is structurally analogous.
Furthermore, studies on other sulfonamide-containing compounds have reinforced this potential. A series of bis-sulfonamide derivatives demonstrated the ability to restore cell viability, protect against mitochondrial dysfunction, and reduce intracellular oxidative stress in 6-OHDA-treated SH-SY5Y cells. frontiersin.org Similarly, novel thiazole (B1198619) sulfonamides have been shown to enhance neuronal survival rates in the same experimental model. nih.gov These neuroprotective actions are often linked to the modulation of critical cell survival and death pathways. nih.govfrontiersin.org
Table 2: Neuroprotective Effects of Structurally Related Sulfonyl Compounds against 6-OHDA Toxicity This table presents data for structurally related compounds to infer the potential activity of this compound.
| Compound Class | Specific Analogue | Cell Line | Key Finding | Reference |
|---|---|---|---|---|
| Pyrazoline Derivative | 4-Methylsulfonylphenyl substituted (3h) | PC-12 | Increased cell viability by 20% over 6-OHDA control. | nih.gov |
| Pyrazoline Derivative | 4-Methylsulfonylphenyl substituted (4h) | PC-12 | Increased cell viability by 23% over 6-OHDA control. | nih.gov |
| Bis-Sulfonamide | Selected Derivatives (e.g., 2, 4, 11) | SH-SY5Y | Significantly restored cell viability and reduced LDH leakage. | frontiersin.org |
| Thiazole Sulfonamide | Selected Derivatives (e.g., 1, 2, 8) | SH-SY5Y | Enhanced neuronal survival rates and prevented mitochondrial dysfunction. | nih.gov |
Molecular Targets and Pathways
To understand the mechanisms underlying the biological activities of this compound, it is essential to identify its molecular targets and the cellular pathways it modulates.
Elucidation of Specific Protein Interactions
The pyrazole ring is a well-established scaffold for designing inhibitors of protein kinases, which are crucial regulators of cellular processes. nih.gov The N-unsubstituted pyrazole motif can act as a "hinge-binder," forming key hydrogen bonds within the ATP-binding pocket of many kinases. acs.orgnih.gov
Computational and experimental studies have shown that pyrazole derivatives can bind to a wide range of protein kinases. For example, in silico docking studies of 63 different pyrazole derivatives demonstrated strong binding affinity for targets implicated in cancer, such as VEGFR, C-RAF, and HDAC. nih.gov In another study, pyrazolo[3,4-b]pyridine derivatives were identified as activators of AMP-activated protein kinase (AMPK), with molecular modeling revealing hydrogen bond interactions with key residues like Lys29 and Arg83 in the protein's binding site. nih.gov Research on inhibitors for Large Tumor Suppressor Kinases 1 and 2 (LATS1/2) also started from a pyrazole-containing AKT inhibitor, highlighting the pyrazole core's role as the primary hinge-binding element. acs.org These findings suggest that this compound likely interacts with one or more protein kinases.
Modulation of Cellular Signaling Pathways
By binding to protein targets, pyrazole derivatives can modulate entire signaling cascades. The neuroprotective effects of related sulfonamides, for instance, have been linked to the activation of NAD-dependent deacetylase sirtuin-1 (SIRT1). nih.govfrontiersin.org In 6-OHDA-treated SH-SY5Y cells, SIRT1 activity was significantly reduced, but pretreatment with neuroprotective bis-sulfonamide derivatives restored its activity to near-control levels. frontiersin.org SIRT1 is a critical regulator of cellular stress resistance and longevity, influencing downstream pathways related to apoptosis and mitochondrial function.
Other pyrazole-containing molecules have been shown to inhibit different pathways. A new class of arylcarbamoyl-imidazo-pyrazoles was found to strongly inhibit the p38 MAPK signaling pathway in human neutrophils. nih.gov Furthermore, the development of LATS1/2 kinase inhibitors from a pyrazole template directly implicates the Hippo signaling pathway, which controls cell growth and proliferation. acs.org Given these precedents, this compound could potentially modulate pathways such as SIRT1, MAPK, or Hippo signaling.
Investigation of Gene Expression and Proteomic Changes
The modulation of signaling pathways ultimately leads to changes in gene expression and the cellular proteome. While a specific proteomic profile for this compound is not available, studies on related compounds provide insight into expected effects. For example, treatment with pyrazole-based LATS1/2 kinase inhibitors was shown to elicit a significant increase in the expression of CYR61, a target gene of the Hippo pathway, as measured by qPCR. acs.org This demonstrates that pyrazole compounds can directly alter the transcriptional programs of cells.
Proteomic techniques like iTRAQ (isobaric tags for relative and absolute quantification) and label-free quantification are powerful tools used to identify differentially expressed proteins following drug treatment. These methods could be applied to elucidate the global cellular response to this compound, revealing novel targets and confirming the modulation of suspected pathways.
Structure Activity Relationship Sar and Computational Studies
Elucidation of Structure-Activity Relationships for 4-(Ethylsulfonyl)-3-(p-tolyl)-1H-pyrazole
The ethylsulfonyl group at the C4 position of the pyrazole (B372694) ring is a critical determinant of the compound's electronic properties and potential interactions with biological targets. The sulfonyl group (-SO2-) is strongly electron-withdrawing, which significantly modulates the electron density of the pyrazole ring. This feature is crucial, as electrophilic substitution reactions on the pyrazole ring typically occur at position 4. globalresearchonline.net The introduction of a sulfonyl or sulfonamide moiety at this position is a known strategy in drug design. acs.org
Research on related pyrazole-4-sulfonamide derivatives has shown that this moiety serves as a prominent pharmacophore in many pharmaceutically active compounds. acs.org For instance, pyrazole derivatives bearing a sulfonamide group have been investigated as inhibitors of protein glycation, as well as antibacterial, anticancer, and anti-inflammatory agents. acs.org In a study on pyrazolecarbamide derivatives containing a sulfonate fragment, compounds exhibited significant antifungal and antiviral activities. frontiersin.org Specifically, the presence of a sulfonyl group can facilitate strong hydrogen bonding interactions with receptor sites, a key feature for potent enzyme inhibition. Studies on pyrazole-based inhibitors for metalloproteases like meprin α and β have highlighted the importance of such functional groups for activity. nih.gov The ethyl group attached to the sulfonyl moiety provides a small lipophilic domain, which can influence solubility and interactions with hydrophobic pockets in a target protein.
Table 1: Biological Activity of Selected Pyrazole Derivatives with Sulfonyl or Related Groups at C4
| Compound/Series | Substituent at C4 | Observed Biological Activity | Reference |
| Pyrazole-4-sulfonamide derivatives | Sulfonamide | Antiproliferative activity against U937 cells | acs.org |
| 3(5)-Amino-4-(ethylsulfinyl)-1H-pyrazole | Ethylsulfinyl | Precursor for synthesis of biologically active aminopyrazoles | researchgate.net |
| Pyrazolecarbamide derivatives | Sulfonate ester | Antifungal activity against Rhizoctonia solani; antiviral activity against TMV | frontiersin.org |
| 5-(Aryl...sulfonyl)-3-methyl-1-phenyl-1H-pyrazol-4-yl derivatives | Arylsulfonyl | Herbicidal and insecticidal activities | tandfonline.com |
The p-tolyl group (a benzene (B151609) ring substituted with a methyl group) at the C3 position of the pyrazole ring plays a significant role in defining the molecule's steric and hydrophobic character. Aryl substituents at the C3 and C5 positions are common in biologically active pyrazoles. nih.govnih.gov The p-tolyl group can engage in several types of non-covalent interactions with biological targets:
Hydrophobic Interactions: The phenyl ring provides a large, non-polar surface area that can favorably interact with hydrophobic pockets within an enzyme's active site or receptor.
Pi-Pi Stacking: The aromatic nature of the tolyl group allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein target.
Cation-Pi Interactions: The electron-rich π-system of the tolyl ring can interact with cationic groups in a receptor.
The methyl group in the para position of the phenyl ring is weakly electron-donating, which can subtly influence the electronic properties of the attached pyrazole ring. More importantly, it adds to the steric bulk and lipophilicity, which can fine-tune the compound's fit and binding affinity for a specific target. For example, in a series of 1,5-diaryl pyrazoles, the nature of the aryl substituent was found to be critical for antimicrobial activity. nih.gov Similarly, the synthesis of 1-phenyl-3-(p-tolyl)-1H-pyrazole derivatives has been reported in the context of creating new pyrazole structures, indicating the synthetic accessibility and interest in this particular substitution pattern. rsc.org
N1 Position: The target compound is an N-unsubstituted (1H) pyrazole. The presence of a hydrogen atom on the N1 nitrogen allows the molecule to act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the lone pair on the N2 nitrogen). globalresearchonline.net This dual functionality is often critical for anchoring a ligand within a biological target's active site. In contrast, N-substituted pyrazoles lose the ability to donate a hydrogen bond at this position, which can drastically alter or diminish biological activity depending on the target. acs.org Studies on pyrazolo[4,3-c]pyridines showed that having no substituent at the N-1 atom, or having a methyl group, significantly impacted inhibitory activity. acs.org
C5 Position: In the specified compound, the C5 position is unsubstituted (bearing a hydrogen atom). This minimalist approach reduces steric hindrance around the N1 position, which may be favorable for accessing certain binding sites. Introducing substituents at the C5 position would alter the molecule's shape and could be used to probe for additional interactions with a target protein. For instance, SAR studies on 3,4,5-substituted pyrazoles have shown that modifying substituents at the C3 and C5 positions can modulate activity and selectivity against different enzymes. nih.gov
The most significant conformational variable is the dihedral angle between the plane of the pyrazole ring and the plane of the p-tolyl ring. Due to steric hindrance between the ortho hydrogens of the tolyl group and the substituents on the pyrazole ring (particularly the N-H at position 1 and the sulfonyl group at position 4), it is highly unlikely that the two rings are coplanar. A twisted conformation, where the p-tolyl ring is at a significant angle to the pyrazole ring, would be energetically favored. This twisting is a common feature in aryl-substituted heterocyclic compounds.
The ethylsulfonyl group also has rotational freedom. The orientation of the ethyl group relative to the pyrazole ring will be influenced by steric and electronic factors to minimize repulsion. The specific conformation of the molecule is critical for its activity, as it must present a precise three-dimensional arrangement of functional groups to fit into a biological target's binding site.
In Silico Modeling and Predictive Studies
Computational methods, particularly molecular docking, are powerful tools for predicting how a ligand might interact with a protein target, providing insights that can guide further drug development.
Molecular docking simulations for this compound would involve placing a 3D model of the compound into the defined binding site of a target protein and calculating the most stable binding poses and their corresponding binding affinities. Such studies have been widely performed on other pyrazole derivatives to rationalize their biological activities. nih.govdergipark.org.tr
A typical docking study for this compound would likely reveal several key interactions:
Hydrogen Bonding: The N-H group of the pyrazole ring could act as a hydrogen bond donor to an acceptor residue (e.g., Asp, Glu, or a backbone carbonyl) in the active site. The N2 nitrogen and the two oxygen atoms of the ethylsulfonyl group are potential hydrogen bond acceptors. nih.gov
Hydrophobic and van der Waals Interactions: The p-tolyl group would be predicted to occupy a hydrophobic pocket, interacting with non-polar amino acid residues. The ethyl part of the sulfonyl group would also contribute to these interactions.
Pi-Stacking: The aromatic p-tolyl ring could form favorable pi-stacking interactions with aromatic residues like Tyr, Trp, or Phe within the binding site.
Docking studies on pyrazole-carboxamides bearing a sulfonamide moiety against carbonic anhydrase (CA) receptors, for example, showed that the ligands docked deep within the active site, forming crucial interactions. nih.gov Similarly, docking of pyrazole derivatives into the VEGFR-2 kinase active site highlighted specific binding modes responsible for their inhibitory efficiency. nih.gov These studies serve as a blueprint for how in silico analysis of this compound could predict its potential targets and binding mechanism, thereby guiding experimental validation.
Table 2: Summary of Molecular Docking Studies on Analogous Pyrazole Derivatives
| Compound Series | Target Enzyme | Key Interactions Observed | Reference(s) |
| Pyrazole-carboxamides with sulfonamide | Human Carbonic Anhydrase (hCA) I & II | Docked to the active site, showing better interactions than the reference inhibitor. | nih.gov |
| Pyrazole-conjugated derivatives | VEGFR-2 Kinase | Interactions with key amino acid residues in the kinase domain. | nih.gov |
| 4,5-Dihydro-1H-pyrazole derivatives | Cyclooxygenase (COX-1, COX-2) | Pyrazole ring found to be important for interactions with COX-2. | dergipark.org.tr |
| Pyrazol-1-yl-1,3-thiazole derivatives | Various microbial proteins | Docking used to predict binding to disease-producing pathogens. | wjpr.net |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. tandfonline.comaip.org
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy difference between them, the HOMO-LUMO gap, is a measure of chemical stability; a smaller gap suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole and p-tolyl rings. The LUMO, conversely, would likely be centered on the pyrazole ring and significantly influenced by the electron-withdrawing ethylsulfonyl group. The presence of the sulfonyl group is predicted to lower the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing the molecule's chemical reactivity compared to an unsubstituted pyrazole. nih.gov
Table 2: Theoretical Frontier Molecular Orbital Energies for a Model Pyrazole System
| Parameter | Energy (eV) |
| HOMO Energy | -6.15 |
| LUMO Energy | -1.03 |
| HOMO-LUMO Gap (ΔE) | 5.12 |
This table is based on theoretical calculations for a representative pyrazole derivative (Pyz-1) and serves as an illustrative example. nih.gov The actual values for this compound would require specific calculation.
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, highlighting regions prone to electrophilic and nucleophilic attack. researchgate.netnih.gov For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms of the sulfonyl group and the pyridine-like nitrogen of the pyrazole ring, indicating these are sites for electrophilic attack. researchgate.netresearchgate.net Positive potential (blue) would be expected around the N-H proton of the pyrazole ring, making it susceptible to nucleophilic attack. researchgate.net The tolyl group would present a largely neutral (green) surface, consistent with its hydrophobic nature.
The chemical reactivity of the pyrazole ring is well-established. The C4 position is generally the most susceptible to electrophilic substitution due to the electron-donating effect of the nitrogen atoms. pharmaguideline.comijraset.com However, the bulky and strongly electron-withdrawing sulfonyl group at C4 would significantly deactivate this position towards further electrophilic attack. Instead, it would render the protons on the adjacent ethyl group more acidic. The N1 position can be deprotonated by a base, making it a nucleophilic center for alkylation or acylation reactions. globalresearchonline.net The C3 and C5 positions are generally less reactive towards electrophiles but can be attacked by nucleophiles. ijraset.com The charge distribution analysis via DFT would quantify these qualitative predictions, providing specific atomic charges (e.g., Mulliken charges) to pinpoint the most reactive sites. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov In a hypothetical QSAR model for a series of pyrazole analogues, this compound would be described by several key descriptors.
Topological Descriptors: These would define the connectivity of the atoms, such as the number of rings and branching indices.
Electronic Descriptors: The ethylsulfonyl group would contribute significantly to descriptors like the partial charge on atoms and dipole moment. Its electron-withdrawing nature would be a critical parameter. tandfonline.com
Hydrophobic Descriptors: The p-tolyl group would strongly influence the logP (partition coefficient), a measure of lipophilicity, which is often crucial for cell membrane permeability and binding to hydrophobic pockets. nih.gov
Steric Descriptors: The size and shape of the entire molecule, particularly the bulk of the tolyl and ethylsulfonyl groups, would be captured by steric descriptors like molecular volume or surface area.
A successful QSAR model could predict that increasing the electron-withdrawing strength at position 4 or optimizing the steric bulk at position 3 could modulate biological activity. rsc.orgtandfonline.com
Development of Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to developing predictive models for the biological activity of novel compounds. For pyrazole derivatives, numerous 2D and 3D-QSAR models have been established to correlate molecular structures with activities such as anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govnih.gov These models are built upon datasets of pyrazole analogues with known biological activities, measured as IC₅₀ or pIC₅₀ values. nih.gov
The process involves calculating a wide array of molecular descriptors for each compound and then using statistical methods, like multiple linear regression, to create a mathematical equation that links these descriptors to the observed activity. nih.govjddtonline.info For instance, a 3D-QSAR study on N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles as antitubercular agents resulted in robust models that could reliably predict the activity of new derivatives. nih.gov The statistical significance of these models is validated through high correlation coefficients (r²), cross-validation coefficients (Q²), and external validation, ensuring their predictive power. jddtonline.info Such models are crucial for the virtual screening of new compound libraries and for prioritizing the synthesis of candidates with the highest predicted potency. nih.gov
Identification of Key Molecular Descriptors
The development of QSAR models allows for the identification of specific molecular descriptors that are critical for the biological activity of pyrazole derivatives. These descriptors fall into several categories, including electronic, steric, hydrophobic, and topological properties.
Studies on various pyrazole series have consistently highlighted the importance of certain descriptors. nih.govjddtonline.info For example, in a study of antitubercular pyrazoles, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models revealed that steric and electrostatic fields, along with hydrogen bonding and hydrophobic features, were significant predictors of activity. nih.gov This suggests that the size, shape, and electronic nature of substituents on the pyrazole ring are paramount.
For the target compound, this compound, key descriptors would likely include:
Electronic Properties : The electron-withdrawing nature of the ethylsulfonyl group at position 4 significantly influences the electronic distribution of the pyrazole ring. Descriptors like the Hammett constant of the substituents would be critical.
Steric Properties : The bulk and orientation of the p-tolyl group at position 3 and the ethylsulfonyl group at position 4 are crucial. Descriptors like molar refractivity (MR) and specific steric field values from 3D-QSAR would quantify this.
A summary of commonly identified molecular descriptors in pyrazole QSAR studies is presented below.
| Descriptor Type | Specific Descriptor Examples | Implication for Biological Activity |
| Electronic | Electrostatic Fields (CoMFA/CoMSIA), Dipole Moment, Hammett Constants (σ) | Governs electrostatic interactions, hydrogen bonding capacity, and reaction potential. nih.gov |
| Steric | Steric Fields (CoMFA/CoMSIA), Molar Refractivity (MR), Molecular Weight | Influences how the molecule fits into a receptor's binding site. nih.gov |
| Hydrophobic | Hydrophobic Fields (CoMSIA), LogP | Affects solubility, membrane transport, and hydrophobic interactions with the target. nih.gov |
| Topological | Connectivity Indices, Shape Indices | Describes molecular size, shape, and degree of branching. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor, offering insights that static docking models cannot. rsc.orgnih.gov For analogues of this compound, MD simulations have been used to validate docking poses and assess the stability of the ligand-receptor complex over time. nih.govtandfonline.com
Conformational Dynamics and Stability of Ligand-Receptor Complexes
MD simulations on pyrazole-based inhibitors, for instance those targeting enzymes like cyclin-dependent kinase 2 (CDK2) or carbonic anhydrase, reveal crucial information about the binding stability. rsc.orgnih.gov A typical simulation runs for a duration, such as 50 nanoseconds, to observe the physical movements of the ligand within the active site. nih.gov
Key findings from such simulations often show that the pyrazole core acts as a stable scaffold for crucial interactions. rsc.orgnih.gov For pyrazole-carboxamide inhibitors of carbonic anhydrase, MD simulations demonstrated that the compounds exhibited good stability within the binding sites of hCA I and hCA II, with only minor conformational changes. nih.gov Similarly, simulations of pyrazole derivatives targeting CDK2 confirmed their stability within the catalytic domain. rsc.org Analysis of the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time is a common metric to confirm the stability of the complex. nih.gov These studies affirm that the docked conformation is energetically favorable and that the key interactions observed in docking are maintained over time. nih.gov
Comparative Analysis with Known Pyrazole-Based Bioactive Compounds
The predicted biological profile of this compound can be inferred by comparing its structural motifs with those of known bioactive pyrazoles. nih.govmdpi.comnih.gov
Analogues with Sulfonyl Groups
The sulfonyl group (-SO₂) or the closely related sulfonamide (-SO₂NH₂) moiety is a well-known pharmacophore present in many approved drugs, including the famous COX-2 inhibitor Celecoxib (B62257). nih.gov In pyrazole derivatives, the inclusion of a sulfonyl or sulfonamide group, often at the 4-position, is a common strategy to impart specific biological activities, particularly as enzyme inhibitors. acs.orgrsc.org
For example, a series of pyrazole-based benzenesulfonamides were evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. rsc.org The study revealed that these compounds were potent inhibitors, with the sulfonamide nitrogen atom interacting directly with the crucial Zn²⁺ ion in the enzyme's active site. rsc.org Another study on pyrazole-4-sulfonamide derivatives highlighted their potential as antiproliferative agents. acs.orgnih.gov While the subject compound has an ethylsulfonyl group rather than a sulfonamide, the strong electron-withdrawing nature and hydrogen bond accepting capacity of the sulfonyl oxygens are shared features that are critical for binding to many biological targets. rsc.orgmdpi.com
| Compound/Series | Key Structural Feature | Biological Activity | Reference |
| Pyrazole-4-sulfonamides | -SO₂NH₂ at C4 | Antiproliferative | acs.org, nih.gov |
| Pyrazole-based benzenesulfonamides | Phenyl-SO₂NH₂ attached to pyrazole | Carbonic Anhydrase Inhibition | rsc.org |
| Pyrazole-carboxamides with sulfonamide | -SO₂NH₂ on an appended ring | Carbonic Anhydrase Inhibition | nih.gov |
| Celecoxib (a 1,5-diarylpyrazole) | p-SO₂NH₂ on phenyl at C5 | COX-2 Inhibition | nih.gov |
Analogues with Tolyl or Substituted Phenyl Groups
The presence and substitution pattern of aryl groups on the pyrazole ring are critical determinants of biological activity. The 3-(p-tolyl) group in the target compound is a common feature in many bioactive pyrazoles. Structure-activity relationship analyses often reveal that the nature and position of substituents on this phenyl ring can dramatically modulate potency and selectivity. nih.govmdpi.com
| Compound/Series | Key Structural Feature | Biological Activity | Reference |
| 1-Aryl-1H-pyrazole-imidazoline derivatives | para-methyl on 1-aryl group | Anti-Trypanosoma cruzi | nih.gov, mdpi.com |
| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazoles | 5-(p-tolyl) group | Antiproliferative | nih.gov |
| 3-(3,4-dimethylphenyl)-dihydropyrazoles | 3-(dimethylphenyl) group | Anticancer (EGFR inhibitor) | nih.gov |
| 3-(thiophen-2-yl)-5-(p-tolyl)-dihydropyrazoles | 5-(p-tolyl) group | General Bioactivity | researchgate.net |
Comparison of Binding Modes and Pharmacophores
The selective inhibition of cyclooxygenase-2 (COX-2) by diarylheterocyclic compounds, including those from the pyrazole class, is primarily attributed to the presence of a specific side pocket in the COX-2 enzyme structure that is not readily accessible in the COX-1 isoform. This difference arises from a single amino acid substitution: a valine (Val523) in COX-2 instead of a larger isoleucine in COX-1. This substitution creates a hydrophilic, solvent-accessible pocket that can accommodate specific substituents on inhibitor molecules, a key interaction for selective binding.
Molecular modeling studies and X-ray crystallography of various diarylpyrazole inhibitors complexed with COX-2 have elucidated the common binding modes and essential pharmacophoric features required for potent and selective inhibition. For compounds like "this compound," the binding orientation is largely dictated by the interactions of its key functional groups with the active site of the COX-2 enzyme.
The ethylsulfonyl group at the 4-position of the pyrazole ring is a critical pharmacophoric element for COX-2 selectivity. Analogous to the sulfonamide group in celecoxib and the methylsulfonyl group in rofecoxib, the ethylsulfonyl moiety is positioned to project into the secondary pocket of the COX-2 active site. nih.gov This placement allows for favorable interactions, including the potential for hydrogen bonding between the sulfonyl oxygens and the guanidinium (B1211019) group of Arginine 513 (Arg513) at the entrance of the side pocket. researchgate.netresearchgate.net This interaction is a hallmark of selective COX-2 inhibitors and is a primary determinant of their high affinity and selectivity.
A comparison of the inferred binding mode of "this compound" with the well-characterized binding mode of celecoxib reveals significant similarities in their pharmacophoric features and interactions with the COX-2 active site. Both molecules utilize a central heterocyclic scaffold (pyrazole) and possess a para-substituted phenyl ring bearing a sulfonyl-containing group that anchors the inhibitor in the selectivity pocket.
Below is a comparative table detailing the key binding interactions and pharmacophoric features of "this compound" and the established COX-2 inhibitor, celecoxib.
| Feature | This compound | Celecoxib | Key Interacting Residues in COX-2 |
| Central Core | 1H-Pyrazole | 1H-Pyrazole | Hydrophobic channel residues |
| Selectivity Group | Ethylsulfonyl (-SO₂CH₂CH₃) | Sulfonamide (-SO₂NH₂) | Arg513, His90, Val523 |
| Interaction with Selectivity Pocket | The ethylsulfonyl group projects into the secondary pocket. The sulfonyl oxygens can act as hydrogen bond acceptors. | The sulfonamide group occupies the secondary pocket. The -NH₂ group can act as a hydrogen bond donor, and the sulfonyl oxygens as acceptors. | Arg513, His90 |
| Aryl Group at Position 3 | p-Tolyl | - | Hydrophobic pocket residues |
| Aryl Group at Position 1 | (Inferred to be unsubstituted in the parent compound) | 4-Sulfamoylphenyl | - |
| Key Pharmacophoric Features | - Aromatic ring (p-tolyl) for hydrophobic interactions.- Heterocyclic pyrazole core.- Hydrogen bond accepting ethylsulfonyl group for selectivity. | - Two aromatic rings for hydrophobic interactions.- Heterocyclic pyrazole core.- Hydrogen bond donating and accepting sulfonamide group for selectivity. | - |
The primary difference in the binding mode between "this compound" and celecoxib lies in the nature of the substituent that enters the selectivity pocket. The sulfonamide group of celecoxib can act as both a hydrogen bond donor and acceptor, while the ethylsulfonyl group of the target compound primarily functions as a hydrogen bond acceptor through its oxygen atoms. This subtle difference can influence the precise orientation and binding energy within the pocket. Nonetheless, the fundamental pharmacophore of a central pyrazole ring with appropriately positioned aryl and sulfonyl-containing groups remains a consistent and crucial element for effective and selective COX-2 inhibition.
Future Research Directions and Potential Applications
Design and Synthesis of Novel Derivatives
The inherent versatility of the pyrazole (B372694) ring system allows for extensive synthetic modification, enabling the creation of diverse chemical libraries. nih.govmdpi.com Future research would logically focus on synthesizing novel derivatives of 4-(Ethylsulfonyl)-3-(p-tolyl)-1H-pyrazole to explore and optimize its therapeutic potential.
Targeted Structural Modifications for Enhanced Potency and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound. For this compound, systematic modifications to its core structure could be explored to enhance biological activity and selectivity for a specific target. Key areas for modification include the pyrazole ring, the p-tolyl group, and the ethylsulfonyl moiety.
For instance, in the development of kinase inhibitors, which often feature heterocyclic cores like pyrazole, the hinge-binding element is a critical determinant of potency. acs.org Modifying the pyrazole ring or introducing different heterocyclic systems could significantly alter target engagement. acs.org Additionally, substitutions on the aromatic p-tolyl ring, such as adding fluorine or chlorine atoms, could improve potency through enhanced hydrophobic interactions or by locking the ring into a more favorable conformation for binding. acs.org
Table 1: Hypothetical Structural Modifications and Their Potential Impact
| Modification Site | Proposed Change | Anticipated Effect | Rationale |
|---|---|---|---|
| p-Tolyl Group | Substitution with electron-withdrawing groups (e.g., -CF₃, -Cl) | Enhanced potency and metabolic stability. | Alters electronic properties and can block sites of metabolism. nih.gov |
| Ethylsulfonyl Group | Varying the alkyl chain length (e.g., methyl, propyl) | Modified solubility and cell permeability. | Changes lipophilicity, which affects pharmacokinetic properties. pharmablock.com |
| Pyrazole N-H | Alkylation or arylation | Altered receptor binding and selectivity. | The N-substituent can form key interactions with target proteins. nih.gov |
| Pyrazole Ring | Introduction of substituents at C-5 position | Improved target engagement and selectivity. | Fills additional pockets in the target's binding site. mdpi.com |
Exploration of Bioisosteric Replacements
Bioisosteres are functional groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. researchgate.net Applying this strategy to this compound could lead to derivatives with improved pharmacodynamic and pharmacokinetic profiles. nih.gov
The ethylsulfonyl group, a strong hydrogen bond acceptor, could be replaced with other groups like a sulfonamide or even a pyridine (B92270) N-oxide to fine-tune electronic and solubility properties. nih.gov The pyrazole core itself can be considered a bioisostere for other five-membered heterocycles like imidazole (B134444) or triazole, or even for an amide functional group. nih.govacs.org Such replacements can maintain the necessary spatial arrangement of the key pharmacophoric features while improving properties like metabolic stability or target selectivity. pharmablock.com
Table 2: Potential Bioisosteric Replacements
| Original Group | Proposed Bioisostere | Potential Advantage | Reference Example |
|---|---|---|---|
| Ethylsulfonyl (-SO₂Et) | Sulfonamide (-SO₂NH₂) | Introduces H-bond donor capabilities, potentially improving target affinity. | Common in COX-2 inhibitors. nih.gov |
| Pyrazole Ring | Thiazole (B1198619) or Imidazole Ring | Alters pKa and dipole moment, potentially improving selectivity and oral absorption. | Bioisosteres of the pyrazole in rimonabant. acs.org |
| p-Tolyl Group | Pyridine Ring | Increases aqueous solubility and can serve as an H-bond acceptor. | Common replacement for phenyl rings in medicinal chemistry. pharmablock.com |
Advanced Mechanistic Investigations
To fully understand the therapeutic potential of this compound and its derivatives, advanced studies into its mechanism of action are essential.
Detailed Enzyme Kinetics and Inhibition Mechanisms
Assuming this compound acts as an enzyme inhibitor, detailed kinetic studies would be necessary to characterize its mode of action. Standard assays would determine its potency (IC₅₀) and binding affinity (Ki). nih.gov
Further experiments, such as Dixon plots or Michaelis-Menten kinetics with varying substrate and inhibitor concentrations, can elucidate the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govresearchgate.net Such studies are crucial for understanding how the inhibitor interacts with the enzyme and its substrate, providing insights that can guide further optimization. nih.gov For example, kinetic experiments can confirm if an inhibitor binds to the active site or an allosteric site, a critical piece of information for rational drug design. nih.gov
In-depth Cellular Pathway Analysis (Omics Approaches: Transcriptomics, Proteomics)
Modern "omics" technologies offer a powerful, unbiased way to investigate the cellular effects of a small molecule. frontiersin.org By treating cells with this compound and analyzing the global changes in gene and protein expression, researchers can identify the cellular pathways modulated by the compound. mdpi.com
Transcriptomics (e.g., RNA-Seq): This technique would reveal which genes are up- or down-regulated in response to the compound, providing clues about its molecular targets and downstream effects. ascopubs.org
Proteomics (e.g., Mass Spectrometry-based Proteomics): This approach identifies changes in protein levels and post-translational modifications, offering a more direct view of the compound's impact on cellular machinery. ascopubs.org
Integrating these multi-omics datasets can help build a comprehensive picture of the compound's mechanism of action, identify potential biomarkers for its activity, and uncover unexpected off-target effects or new therapeutic indications. youtube.com
Development of this compound as a Probe Molecule
A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in cells and organisms. nih.govnih.gov Given the synthetic tractability of the pyrazole scaffold, this compound could be developed into a valuable research tool.
The process would involve optimizing its potency and selectivity for a single target. Once a highly selective derivative is identified, it can be functionalized by attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, at a position that does not interfere with its binding. nih.gov This creates a probe that can be used to visualize the target protein in cells via fluorescence microscopy or to isolate the target protein from cell lysates for identification and further study. nih.govnih.gov The development of such probes is crucial for validating new drug targets and understanding complex biological processes. nih.gov
Use in Biological Systems for Target Identification and Validation
Currently, there is no specific information available in the scientific literature regarding the use of This compound for target identification and validation in biological systems. The process of identifying the molecular targets of a novel compound is a critical step in drug discovery. Techniques such as affinity chromatography, activity-based protein profiling, and computational target prediction are often employed to identify the specific proteins or enzymes with which a compound interacts. For instance, fragment-based X-ray crystallography and structure-based drug design have been successfully used to identify novel cyclin-dependent kinase inhibitors based on a pyrazole scaffold. nih.gov Future research on This compound would need to undertake such studies to determine its mechanism of action and validate its potential targets.
Exploration of New Therapeutic Avenues Based on Identified Activities
The exploration of new therapeutic avenues for This compound is contingent on the initial discovery of its biological activities. The broad spectrum of activities associated with the pyrazole core suggests several potential therapeutic areas for investigation. nih.gov
Numerous pyrazole derivatives have been synthesized and evaluated for a range of pharmacological effects. These include anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities. nih.govwisdomlib.orgnih.gov For example, some pyrazole derivatives have shown potent anti-inflammatory effects comparable to standard drugs like diclofenac (B195802) and celecoxib (B62257). nih.gov Others have demonstrated significant anticancer activity against various cell lines. nih.gov
Should initial screenings reveal that This compound possesses significant activity in any of these areas, further research would be warranted to optimize its structure for improved potency and selectivity. This could involve the synthesis of analogues to establish structure-activity relationships (SAR), followed by more extensive preclinical testing. The presence of the ethylsulfonyl group, a common moiety in pharmacologically active compounds, and the p-tolyl group, which can influence lipophilicity and aromatic interactions, provides a strong rationale for such exploratory studies.
Given the precedent set by other substituted pyrazoles, it is conceivable that This compound could emerge as a lead compound for developing new therapies. However, without foundational biological data, any discussion of its specific therapeutic applications remains speculative. The scientific community awaits initial reports on the biological evaluation of this specific compound to guide future research endeavors.
Conclusion
Summary of Key Research Findings on 4-(Ethylsulfonyl)-3-(p-tolyl)-1H-pyrazole
While direct and extensive research on this compound is limited, this article has synthesized available information on related compounds to provide a comprehensive overview. The synthesis of this compound is achievable through established methodologies for pyrazole (B372694) formation. Its chemical and physical properties can be reasonably predicted based on its constituent functional groups. The presence of the pyrazole and sulfonamide moieties strongly suggests potential biological activities, particularly in the realms of anti-inflammatory and anticancer research. acs.orgnih.gov
Contributions to the Field of Pyrazole Chemistry
The study of specifically substituted pyrazoles like this compound contributes to the broader understanding of structure-activity relationships within this important class of heterocyclic compounds. Each new derivative provides valuable data points that help to map the chemical space of pyrazoles and guide the design of future molecules with desired properties.
Outlook for Future Academic and Industrial Development of the Compound Class
The future development of this class of compounds will likely focus on several key areas. In academia, further research is needed to fully characterize the synthesis, reactivity, and biological profile of this compound. This includes detailed spectroscopic analysis, single-crystal X-ray diffraction studies, and comprehensive screening for a wide range of biological activities.
From an industrial perspective, should this compound or its derivatives show promising activity, particularly as anti-inflammatory or anticancer agents, there would be significant interest in process development and optimization for large-scale synthesis. Furthermore, its potential as a scaffold for creating libraries of related compounds for high-throughput screening in drug discovery programs is a promising avenue for future industrial applications. The continued exploration of pyrazole chemistry is a testament to the enduring importance of this heterocyclic system in science and technology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(ethylsulfonyl)-3-(p-tolyl)-1H-pyrazole?
- Methodology : Copper-catalyzed cycloaddition or click chemistry in THF/water systems (50°C, 16 hours) is commonly used for analogous pyrazole-triazole hybrids. Adjust substituent ratios (e.g., ethylsulfonyl vs. methoxy groups) to optimize yields .
- Data : Yields for similar compounds range from 60–61% under these conditions, with purity confirmed via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the structural characterization of this compound performed?
- Techniques :
- NMR : Analyze chemical shifts for sulfonyl (~δ 3.5–4.0 ppm for ethylsulfonyl) and p-tolyl (δ 7.2–7.4 ppm) groups .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR : Identify sulfonyl S=O stretching vibrations (~1350–1150 cm⁻¹) .
Q. What solvents and conditions are suitable for purification?
- Methods :
- Recrystallization : Use methanol or ethanol for high-purity crystals, especially for sulfonyl-containing pyrazoles .
- Column Chromatography : Optimize with gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate polar sulfonyl derivatives .
Advanced Research Questions
Q. How do substituents (ethylsulfonyl vs. methylsulfonyl) influence reactivity in cross-coupling reactions?
- Mechanistic Insight : Ethylsulfonyl groups enhance electrophilicity at the pyrazole C-4 position, facilitating nucleophilic aromatic substitution. Compare with methylsulfonyl analogs using DFT calculations to assess electronic effects .
- Experimental Design : Synthesize derivatives with varying sulfonyl substituents and monitor reaction rates via HPLC .
Q. What strategies mitigate side reactions during sulfonation?
- Contradiction Analysis : Ethylsulfonyl groups may lead to over-sulfonation or ring-opening under acidic conditions. Use controlled stoichiometry (1:1.2 pyrazole:sulfonating agent) and low temperatures (0–5°C) to suppress side products .
- Validation : Track byproducts via LC-MS and compare with literature on 4-chloro-1H-pyrazole-3-carboxylic acid derivatives .
Q. How does the p-tolyl group affect biological activity in structure-activity relationship (SAR) studies?
- Methodology :
- Docking Simulations : Model interactions with targets like carbonic anhydrase (PDB: 3NXE) to compare p-tolyl vs. 4-fluorophenyl analogs .
- In Vitro Assays : Test inhibition of COX-2 or carbonic anhydrase isoforms (e.g., IC₅₀ values) .
Q. What computational methods predict solubility and bioavailability?
- ADME Analysis : Use SwissADME to calculate LogP (estimated ~2.8 for ethylsulfonyl-pyrazoles) and aqueous solubility (≈50 µM). Validate experimentally via shake-flask method .
- Contradictions : Predicted solubility may differ from experimental values due to crystal packing effects (e.g., polymorphism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
